(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic organic compound with a unique structure that includes a carboxylic acid functional group. This compound is known for its rigidity and strained ring system, which makes it an interesting subject for chemical research and applications.
Scientific Research Applications
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a precursor for various chemical intermediates.
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the bicyclic structure. The resulting adduct is then hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism by which (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Norbornene: Another bicyclic compound with a similar structure but lacking the carboxylic acid group.
Norbornadiene: Similar to norbornene but with an additional double bond, making it more reactive.
Bicyclo[2.2.2]octane: A related bicyclic compound with a different ring system.
Uniqueness: (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a reactive carboxylic acid group. This makes it particularly useful in applications requiring both structural rigidity and chemical reactivity.
Properties
IUPAC Name |
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUSUBEMUKACF-DSYKOEDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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